Trisodium bis(5-chloro-2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonato(3-))cobaltate(3-)
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Overview
Description
Trisodium bis[5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato(3-)]cobaltate(3-) is a complex compound known for its vibrant color and solubility in water. It is often used as a dye or pigment in various industrial applications due to its strong coloring properties .
Preparation Methods
The synthesis of Trisodium bis[5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato(3-)]cobaltate(3-) typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonic acid with 2-hydroxy-1-naphthylamine under azo coupling conditions. The resulting azo compound is then complexed with cobalt ions in the presence of sodium ions to form the final trisodium salt . Industrial production methods often involve large-scale batch reactions under controlled temperature and pH conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo group, affecting the color properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trisodium bis[5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato(3-)]cobaltate(3-) has several scientific research applications:
Chemistry: Used as a complexometric indicator in titrations involving cobalt ions.
Biology: Employed in staining techniques for microscopy due to its strong coloring properties.
Medicine: Investigated for potential use in diagnostic assays and as a contrast agent in imaging techniques.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and hydroxyl groups facilitate strong coordination with metal ions, making it an effective complexing agent. The molecular targets and pathways involved include the interaction with metal ions in various chemical and biological systems .
Comparison with Similar Compounds
Similar compounds include other azo dyes and cobalt complexes, such as:
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-)
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]cobaltate(3-)
Compared to these compounds, Trisodium bis[5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato(3-)]cobaltate(3-) is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct color properties and solubility characteristics .
Properties
CAS No. |
6771-86-4 |
---|---|
Molecular Formula |
C32H22Cl2CoN4Na3O10S2+3 |
Molecular Weight |
885.5 g/mol |
IUPAC Name |
trisodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonic acid;cobalt |
InChI |
InChI=1S/2C16H11ClN2O5S.Co.3Na/c2*17-10-7-12(16(21)14(8-10)25(22,23)24)18-19-15-11-4-2-1-3-9(11)5-6-13(15)20;;;;/h2*1-8,20-21H,(H,22,23,24);;;;/q;;;3*+1 |
InChI Key |
MBZFPAZRIPAZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Co] |
Origin of Product |
United States |
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